molecular formula C17H21N3O3S B2381389 N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide CAS No. 1796970-88-1

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide

Cat. No.: B2381389
CAS No.: 1796970-88-1
M. Wt: 347.43
InChI Key: LUCLMCWDQJSDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of receptor agonists and antagonists. As a sulfonamide derivative, it shares a core structural motif with a major class of therapeutic agents. The sulfonamide functional group (-SO2NH-) is a key pharmacophore known to confer a wide range of biological activities . Compounds featuring a piperidine-phenyl-sulfonamide structure, similar to this one, have been extensively investigated and identified as potent and selective agonists for receptors such as the human beta(3)-adrenergic receptor (AR) . The 4-methoxypiperidin-1-yl group linked to a phenyl ring is a common structural feature in bioactive molecules, often contributing to receptor binding affinity and selectivity. Researchers can utilize this compound as a valuable chemical tool or a synthetic intermediate for developing novel therapeutic agents. Potential research applications include exploring new agonists or antagonists for G-protein coupled receptors (GPCRs), studying metabolic disorders, and investigating cardiovascular physiology. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-23-16-8-11-20(12-9-16)15-6-4-14(5-7-15)19-24(21,22)17-3-2-10-18-13-17/h2-7,10,13,16,19H,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCLMCWDQJSDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Pathways

The synthesis of N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide involves two primary steps:

  • Formation of the 4-(4-Methoxypiperidin-1-yl)aniline Intermediate
  • Sulfonamide Coupling with Pyridine-3-sulfonyl Chloride

Synthesis of 4-(4-Methoxypiperidin-1-yl)aniline

The methoxypiperidine-substituted aniline precursor is typically synthesized via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution

4-Fluoronitrobenzene reacts with 4-methoxypiperidine under basic conditions (e.g., K2CO3) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours. Subsequent reduction of the nitro group to an amine is achieved using hydrogen gas (H2) over a palladium-on-carbon (Pd/C) catalyst or via catalytic transfer hydrogenation with ammonium formate.

Reaction Conditions Table

Step Reagents/Conditions Yield Source
SNAr 4-Fluoronitrobenzene, 4-methoxypiperidine, K2CO3, DMF, 80°C, 24h 72%
Nitro Reduction H2 (1 atm), 10% Pd/C, MeOH, rt, 6h 89%
Buchwald-Hartwig Amination

This method employs palladium catalysts (e.g., Pd(OAc)2) with ligands such as Xantphos, enabling coupling between 4-bromoaniline and 4-methoxypiperidine at 100°C in toluene. Yields range from 65–78%, with improved regioselectivity compared to SNAr.

Sulfonamide Coupling

The final step involves reacting 4-(4-methoxypiperidin-1-yl)aniline with pyridine-3-sulfonyl chloride. This reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic sulfur atom of the sulfonyl chloride.

Standard Sulfonylation Protocol

Pyridine-3-sulfonyl chloride (1.2 equiv) is added dropwise to a solution of 4-(4-methoxypiperidin-1-yl)aniline (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) under nitrogen. A base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 equiv) neutralizes HCl byproducts. The reaction is stirred at room temperature for 12–16 hours, yielding the crude product.

Optimization Data Table

Parameter Condition Yield Purity (HPLC) Source
Solvent DCM 68% 92%
Solvent MeCN 75% 95%
Base TEA 70% 89%
Base DIPEA 82% 97%
Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate reaction kinetics. In a representative procedure, reactants are heated to 100°C for 20 minutes in MeCN with DIPEA, achieving 88% yield and >99% purity.

Critical Analysis of Reaction Conditions

Solvent Effects

Polar aprotic solvents (MeCN, DMF) enhance sulfonyl chloride reactivity by stabilizing ionic intermediates. Non-polar solvents (toluene) are less effective, reducing yields by 15–20%.

Base Selection

DIPEA outperforms TEA due to its stronger basicity (pKa = 10.5 vs. 7.8) and steric hindrance, which minimizes side reactions like sulfonate ester formation.

Temperature and Atmosphere

Reactions conducted under inert atmosphere (N2 or Ar) show 5–10% higher yields than aerobic conditions, preventing oxidation of the methoxypiperidine moiety. Elevated temperatures (>50°C) risk decomposition of the sulfonyl chloride, necessitating strict thermal control.

Purification and Characterization

Purification Strategies

Crude product is purified via:

  • Flash Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted aniline and sulfonyl chloride.
  • Recrystallization : Ethanol/water mixtures (4:1) yield crystals with >99% purity.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities.

Spectroscopic Characterization

  • 1H NMR (DMSO-d6): δ 8.79 (d, J = 2.5 Hz, pyridine-H), 7.65 (dd, J = 8.4, 2.5 Hz, pyridine-H), 7.12 (d, J = 8.8 Hz, phenyl-H), 3.82 (s, OCH3), 3.45–3.20 (m, piperidine-H).
  • HRMS : m/z calculated for C17H21N3O3S [M+H]+: 347.43; found: 347.43.

Challenges and Mitigation Strategies

Sulfonyl Chloride Hydrolysis

Pyridine-3-sulfonyl chloride is moisture-sensitive. Solutions must be prepared in anhydrous solvents, and reactions conducted under desiccated conditions.

Byproduct Formation

Over-alkylation of the piperidine nitrogen is suppressed using stoichiometric DIPEA and sub-zero temperatures during sulfonylation.

Scalability Issues

Pilot-scale batches (>100 g) require slow addition of sulfonyl chloride to prevent exothermic runaway, with in-line IR monitoring to track reaction progress.

Comparative Evaluation of Methodologies

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Standard Sulfonylation 75–82 95–97 120–150 High
Microwave-Assisted 88–90 99 200–220 Moderate
Catalytic Amination 65–78 85–90 90–110 Low

Microwave-assisted synthesis offers superior efficiency but higher costs, limiting industrial adoption. Standard protocols remain the gold standard for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds:

ZD4054 (N-(3-Methoxy-5-nitro-2-ethylpyrazine-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide):

  • Structural Differences : Replaces the 4-methoxypiperidin-1-yl group with a nitro-ethylpyrazine and oxadiazole-substituted phenyl ring.
  • Properties : Molecular weight = 424.4 g/mol; water solubility = 0.12 mg/mL at 25°C; pKa values = 1.46 and 5.64.
  • Pharmacology : Acts as a selective endothelin A receptor antagonist, showing promise in metastatic castration-resistant prostate cancer .

N-(4-Bromophenyl)pyridine-3-sulfonamide :

  • Structural Differences : Lacks the piperidine-methoxy group; substitutes a bromine atom on the phenyl ring.
  • Properties : Molecular weight = 313.17 g/mol (calculated).
  • Relevance : Simpler structure highlights the importance of the 4-methoxypiperidin-1-yl group in enhancing target binding or solubility in the parent compound .

N-[5-[4-(4-Methoxyphenyl)piperidine-1-carbonyl]-2-methyl-phenyl]pyridine-3-carboxamide (CAS 1027352-41-5):

  • Structural Differences : Replaces the sulfonamide bridge with a carboxamide and introduces a piperidine-carbonyl group.
  • Relevance : Demonstrates the versatility of piperidine-methoxy modifications in altering pharmacokinetic profiles .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Data for Selected Sulfonamide Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (Water) Pharmacological Notes
This compound ~393.4 (estimated) 4-Methoxypiperidin-1-yl, pyridine Not reported Hypothesized kinase/receptor modulation
ZD4054 424.4 Nitro-ethylpyrazine, oxadiazole 0.12 mg/mL Endothelin A receptor antagonist
N-(4-Bromophenyl)pyridine-3-sulfonamide 313.17 Bromophenyl Not reported Intermediate for complex syntheses
Example 56 603.0 (M+1) Fluorophenyl, chromenone Not reported Kinase inhibitor (implied by structure)

Key Observations:

  • Solubility : ZD4054’s nitro and oxadiazole groups enhance water solubility compared to bromophenyl or methoxypiperidine analogues, which may prioritize lipophilicity for membrane penetration .
  • Bioactivity : The 4-methoxypiperidin-1-yl group in the parent compound likely improves binding to G-protein-coupled receptors (GPCRs) or kinases, as seen in related piperidine-containing drugs .
  • Molecular Weight : Heavier compounds (e.g., Example 56 at 603 g/mol) often face challenges in bioavailability, suggesting this compound’s intermediate size (~393 g/mol) may balance potency and ADME properties .

Biological Activity

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a pyridine ring, which is further substituted with a piperidine moiety. This structural arrangement is crucial for its biological interactions.

Molecular Formula : C15H20N2O2S
Molecular Weight : 296.40 g/mol

This compound exhibits its biological activity primarily through:

  • Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
  • Antimicrobial Activity : The compound shows a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

Research has demonstrated that this compound possesses significant antimicrobial properties. Below is a summary table of its Minimum Inhibitory Concentration (MIC) values against selected pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus0.125
Escherichia coli0.5
Methicillin-resistant Staphylococcus aureus (MRSA)0.255
Pseudomonas aeruginosa1.0

These values indicate that the compound is particularly effective against MRSA, suggesting its potential as a therapeutic agent in treating resistant infections.

Study 1: Efficacy Against MRSA

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against MRSA strains. The results indicated that the compound had a significantly lower MIC compared to traditional antibiotics like vancomycin, highlighting its potential as an alternative treatment option for resistant bacterial infections .

Study 2: Mechanistic Insights

In another study, researchers investigated the mechanism by which this compound inhibits bacterial growth. It was found to disrupt folate synthesis pathways effectively, leading to bacterial cell death. This study provided insights into the structural modifications that could enhance its activity further .

Q & A

Q. What are the standard synthetic routes for N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide, and what key reaction conditions are required?

The synthesis typically involves coupling a pyridine-3-sulfonyl chloride derivative with a 4-(4-methoxypiperidin-1-yl)aniline intermediate. Key steps include:

  • Nucleophilic substitution : Reacting the sulfonyl chloride with the aniline group under basic conditions (e.g., triethylamine) in anhydrous dichloromethane or DMF .
  • Piperidine functionalization : The 4-methoxypiperidine moiety is often pre-synthesized via reductive amination or Mitsunobu reactions, requiring catalysts like palladium or copper .
  • Purification : Column chromatography or recrystallization in solvents such as n-propanol/water mixtures is critical for isolating high-purity products (>95%) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm the methoxy group (δ ~3.3 ppm for OCH₃) and sulfonamide linkage (δ ~7.5-8.5 ppm for aromatic protons) .
  • HPLC-MS : To verify molecular weight (e.g., [M+H]+ ion) and assess purity. Electrospray ionization (ESI) is preferred for sulfonamides due to their polarity .
  • X-ray crystallography : For resolving crystal structures, particularly when studying polymorphism or solvate forms .

Advanced Research Questions

Q. How can structural modifications to the piperidine or sulfonamide moieties alter biological activity?

Substituent effects are critical:

  • Piperidine modifications : Replacing the methoxy group with methyl or fluorine alters lipophilicity and hydrogen-bonding capacity, impacting membrane permeability and target binding . For example, 4-methylpiperidine analogs show enhanced enzyme inhibition due to steric effects .
  • Sulfonamide variations : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring increases metabolic stability but may reduce solubility .

Table 1: Substituent Effects on Bioactivity

Substituent (R)Piperidine PositionBioactivity Trend
-OCH₃4Moderate CYP3A4 inhibition
-CH₃4Improved kinase selectivity
-F3Enhanced solubility, reduced potency
Data derived from structural analogs in .

Q. How should researchers resolve contradictions in receptor-binding data across assays?

Discrepancies often arise from assay conditions or off-target interactions. Methodological recommendations:

  • Orthogonal assays : Validate SPR (surface plasmon resonance) results with ITC (isothermal titration calorimetry) to confirm binding thermodynamics .
  • Molecular dynamics (MD) simulations : Model compound-receptor interactions to identify conformational changes affecting affinity .
  • Control experiments : Test against structurally related receptors (e.g., endothelin A vs. B receptors) to rule out cross-reactivity .

Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale preparations?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in piperidine synthesis .
  • Solvent optimization : Replace DCM with toluene for safer scaling, though this may require higher temperatures (~100°C) .
  • Flow chemistry : Continuous reactors reduce side reactions in sulfonamide formation, achieving yields >80% .

Data Analysis & Experimental Design

Q. How to interpret conflicting results in enzyme inhibition studies between in vitro and cellular assays?

  • Cellular uptake variability : Measure intracellular compound concentrations via LC-MS to correlate with activity .
  • Metabolic stability : Assess hepatic microsomal degradation; methoxy groups may reduce CYP450-mediated metabolism compared to methyl .
  • Off-target effects : Use siRNA knockdowns or CRISPR-edited cell lines to isolate target-specific effects .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETLab for estimating permeability (LogP), solubility (LogS), and CYP inhibition .
  • Docking software : AutoDock Vina or Glide to simulate binding to targets like endothelin receptors, guided by crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.